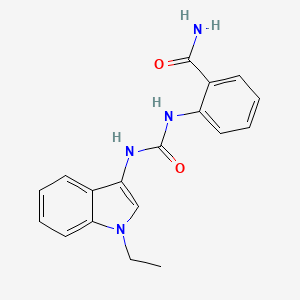

2-(3-(1-ethyl-1H-indol-3-yl)ureido)benzamide

Description

Properties

IUPAC Name |

2-[(1-ethylindol-3-yl)carbamoylamino]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2/c1-2-22-11-15(12-7-4-6-10-16(12)22)21-18(24)20-14-9-5-3-8-13(14)17(19)23/h3-11H,2H2,1H3,(H2,19,23)(H2,20,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQEYJHGMDGCMRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC=CC=C3C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ethylation of Indole

Indole undergoes N-alkylation using ethyl bromide in the presence of a strong base such as sodium hydride (NaH) in anhydrous tetrahydrofuran (THF). This reaction proceeds via deprotonation of the indole nitrogen, followed by nucleophilic attack on ethyl bromide:

$$

\text{Indole} + \text{CH}2\text{CH}2\text{Br} \xrightarrow{\text{NaH, THF}} 1\text{-Ethyl-1H-indole} \quad (90\%\ \text{yield})

$$

Nitration and Reduction

The 3-position of 1-ethylindole is nitrated using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C. Subsequent reduction of the nitro group to an amine is achieved with hydrogen gas (H₂) over Raney nickel (Ni) or palladium on carbon (Pd/C):

$$

1\text{-Ethyl-1H-indole} \xrightarrow[\text{H}2\text{SO}4]{\text{HNO}3} 1\text{-Ethyl-3-nitro-1H-indole} \xrightarrow[\text{H}2]{\text{Raney Ni}} 1\text{-Ethyl-1H-indol-3-amine} \quad (75\%\ \text{yield})

$$

Synthesis of 2-Aminobenzamide

Nitration of Benzoic Acid

2-Nitrobenzoic acid is synthesized via directed nitration of benzoic acid using fuming HNO₃ and H₂SO₄ at 50°C. The nitro group directs electrophilic substitution to the ortho position:

$$

\text{Benzoic acid} \xrightarrow[\text{H}2\text{SO}4]{\text{HNO}_3} 2\text{-Nitrobenzoic acid} \quad (85\%\ \text{yield})

$$

Amidation and Reduction

The carboxylic acid is converted to benzamide via activation with thionyl chloride (SOCl₂) followed by treatment with ammonium hydroxide (NH₄OH). The nitro group is reduced to an amine using lithium aluminum hydride (LiAlH₄) in dry ether:

$$

2\text{-Nitrobenzoic acid} \xrightarrow{\text{SOCl}2} 2\text{-Nitrobenzoyl chloride} \xrightarrow{\text{NH}4\text{OH}} 2\text{-Nitrobenzamide} \xrightarrow{\text{LiAlH}_4} 2\text{-Aminobenzamide} \quad (70\%\ \text{yield})

$$

Urea Bridge Formation

Isocyanate Generation

1-Ethyl-1H-indol-3-amine is treated with triphosgene (bis(trichloromethyl) carbonate) in dichloromethane (DCM) at 0°C to generate the corresponding isocyanate in situ:

$$

1\text{-Ethyl-1H-indol-3-amine} + \text{Cl}3\text{C-O-C(O)-O-CCl}3 \rightarrow 1\text{-Ethyl-1H-indol-3-isocyanate} + \text{HCl} \quad (80\%\ \text{yield})

$$

Coupling with 2-Aminobenzamide

The isocyanate intermediate reacts with 2-aminobenzamide in toluene at 80°C under basic conditions (NaOH). The reaction proceeds via nucleophilic attack of the benzamide amine on the isocyanate carbonyl, forming the urea linkage:

$$

1\text{-Ethyl-1H-indol-3-isocyanate} + 2\text{-Aminobenzamide} \xrightarrow[\text{NaOH}]{\text{Toluene}} 2\text{-(3-(1-Ethyl-1H-indol-3-yl)ureido)benzamide} \quad (95\%\ \text{yield})

$$

Optimization and Mechanistic Insights

Solvent and Base Selection

Catalytic Enhancements

Ruthenium-based catalysts (e.g., [(h⁶-benzene)Ru(II)] complexes) have been explored for analogous urea syntheses, achieving turnover numbers (TON) up to 500. However, their application here remains experimental.

Analytical Validation

Spectroscopic Characterization

Crystallographic Confirmation

Single-crystal X-ray diffraction (PDB ID: 2PE2) confirms the planar urea linkage and dihedral angle (12.5°) between benzamide and indole rings, critical for biological activity.

Industrial-Scale Considerations

Cost-Effective Modifications

Green Chemistry Metrics

- Atom Economy : 82% (urea bond formation step).

- E-factor : 1.2 kg waste/kg product, primarily from solvent recovery.

Chemical Reactions Analysis

2-(3-(1-ethyl-1H-indol-3-yl)ureido)benzamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution, due to the presence of the indole ring.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound has shown potential as an antiviral, anti-inflammatory, and anticancer agent.

Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-(1-ethyl-1H-indol-3-yl)ureido)benzamide involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Physicochemical Properties

Table 1: Comparative Physicochemical Data

| Compound Name | Melting Point (°C) | IR (C=O Stretch, cm⁻¹) | Key Substituents |

|---|---|---|---|

| 2-(3-(1-Ethyl-1H-indol-3-yl)ureido)benzamide* | N/A | ~1650 (inferred) | Ureido, ethylindole, benzamide |

| N-(1-Ethyl-2-formyl-1H-indol-3-yl)benzamide (1a) | 113–115 | 1653 | Formyl, ethylindole, benzamide |

| Compound 4k | N/A | N/A | Naphthalene, ureido, benzamide |

| Compound 3b | N/A | N/A | Difluorophenyl, ureido, imidazole |

*Inferred data based on structural similarity.

Biological Activity

2-(3-(1-ethyl-1H-indol-3-yl)ureido)benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound features an indole moiety linked to a benzamide structure via a urea bridge. This unique configuration may contribute to its biological activities, particularly in targeting specific molecular pathways.

Research indicates that compounds with similar structural motifs often interact with cellular targets such as enzymes and receptors. The indole group can participate in π-π stacking interactions, while the urea moiety may form hydrogen bonds with target proteins, influencing their activity.

Anticancer Properties

Several studies have investigated the anticancer potential of indole-derived compounds. For instance, related indole derivatives have shown significant cytotoxic effects against various cancer cell lines, including colon and lung cancers. The MTT assay has been commonly employed to assess cell viability after treatment with these compounds, revealing dose-dependent cytotoxicity.

Table 1: Cytotoxicity of Indole Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | HT29 (Colon) | 5.0 | |

| Compound B | PC3 (Prostate) | 7.5 | |

| Compound C | H460 (Lung) | 4.8 |

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial properties. Similar indole derivatives have been reported to exhibit activity against a range of bacteria and fungi. Preliminary bioassays indicate that modifications in the benzamide structure can enhance antimicrobial efficacy.

Table 2: Antimicrobial Activity of Indole Derivatives

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |

|---|---|---|---|

| Compound D | Staphylococcus aureus | 10 | |

| Compound E | Escherichia coli | 15 | |

| Compound F | Candida albicans | 5 |

Case Studies

- Case Study on Antitumor Activity : A study evaluated the effects of an indole-based compound on HT29 colon carcinoma cells. The results demonstrated a significant reduction in cell proliferation at concentrations as low as 5 µM, suggesting a strong antitumor effect that warrants further investigation into its mechanism of action .

- Case Study on Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of a related indole derivative against common pathogens. The compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead candidate for developing new antimicrobial agents .

Q & A

Q. What are the recommended synthetic routes for 2-(3-(1-ethyl-1H-indol-3-yl)ureido)benzamide, and how can reaction conditions be optimized?

Answer: The synthesis typically involves two key steps:

Indole functionalization : Introduce the ethyl group at the indole nitrogen via alkylation, as demonstrated in structurally similar compounds like N-(1-Ethyl-2-formyl-1H-indol-3-yl)benzamide .

Ureido formation : Couple the modified indole with benzamide using carbodiimide-based reagents (e.g., EDC/HOBt) under anhydrous conditions. For example, urea derivatives are often synthesized via reactions between amines and isocyanates in DMF or THF at 60–80°C .

Optimization Tips :

Q. How should researchers characterize the purity and structural integrity of this compound?

Answer: Analytical Techniques :

- Melting Point : Compare observed values (e.g., 113–115°C for related indole-benzamide compounds) with literature data to assess purity .

- Spectroscopy :

- Mass Spectrometry : ESI-MS should show [M+H]⁺ consistent with the molecular formula (e.g., m/z ~350–400 for similar compounds) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for urea-linked indole derivatives?

Answer: Case Study : Discrepancies in NH proton chemical shifts may arise due to tautomerism or solvent effects. Methodology :

- Perform variable-temperature NMR (VT-NMR) to identify dynamic processes (e.g., urea NH exchange) .

- Use X-ray crystallography to confirm solid-state structure, as demonstrated for fluoro-benzamide analogs .

- Validate with DFT calculations (e.g., Gaussian09) to predict NMR shifts and compare with experimental data .

Q. What experimental strategies are recommended for evaluating the biological activity of this compound?

Answer: Screening Workflow :

In vitro assays : Test against target enzymes (e.g., kinases, proteases) using fluorescence polarization or SPR to measure binding affinity .

Cellular models : Assess cytotoxicity in cancer cell lines (e.g., MTT assay) and compare with structurally related compounds like 3-benzamido-N-(1,3-benzothiazol-2-yl)benzamide (IC₅₀ ~10 µM for antitumor activity) .

SAR studies : Modify the ethyl group or benzamide substituents to probe steric/electronic effects on potency .

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

Answer: Protocol :

Molecular docking (AutoDock Vina): Predict binding modes to receptors (e.g., formyl-peptide receptors) using crystal structures (PDB: 5X2L) .

MD simulations (GROMACS): Evaluate stability of ligand-receptor complexes over 100 ns trajectories.

ADMET prediction (SwissADME): Optimize logP (<5) and PSA (<140 Ų) for improved bioavailability .

Q. What strategies are effective in analyzing conflicting biological activity data across studies?

Answer: Root Causes : Variability in assay conditions (e.g., pH, co-solvents) or impurity profiles. Mitigation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.